molecular formula C19H16NPS B14154401 N,1,1-Triphenylphosphanecarbothioamide CAS No. 739-61-7

N,1,1-Triphenylphosphanecarbothioamide

Cat. No.: B14154401
CAS No.: 739-61-7
M. Wt: 321.4 g/mol
InChI Key: LFSOYVGHUJONAP-UHFFFAOYSA-N
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Description

Phenylamino(thiocarbonyl)diphenylphosphine is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a thiocarbonyl group (C=S) and a phenylamino group attached to a diphenylphosphine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylamino(thiocarbonyl)diphenylphosphine typically involves the reaction of diphenylphosphine with a thiocarbonyl compound in the presence of a base. One common method is the reaction of diphenylphosphine with carbon disulfide (CS₂) and aniline (C₆H₅NH₂) under basic conditions. The reaction proceeds as follows:

Ph2PH+CS2+C6H5NH2Ph2P(C=S)NHPh\text{Ph}_2\text{P}H + \text{CS}_2 + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{Ph}_2\text{P}(C=S)\text{NHPh} Ph2​PH+CS2​+C6​H5​NH2​→Ph2​P(C=S)NHPh

The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of phenylamino(thiocarbonyl)diphenylphosphine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenylamino(thiocarbonyl)diphenylphosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: The phenylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Phenylamino(thiocarbonyl)diphenylphosphine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of phenylamino(thiocarbonyl)diphenylphosphine involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound can act as a ligand, coordinating with metal ions to form complexes that exhibit unique catalytic properties.

Comparison with Similar Compounds

Phenylamino(thiocarbonyl)diphenylphosphine can be compared with other similar compounds such as:

    Diphenylphosphine oxide: Lacks the thiocarbonyl group but has similar reactivity.

    Phenylthiophosphine: Contains a thiophosphoryl group (P=S) instead of a thiocarbonyl group.

    Triphenylphosphine: A widely used phosphine ligand without the thiocarbonyl or phenylamino groups.

The uniqueness of phenylamino(thiocarbonyl)diphenylphosphine lies in its combination of the thiocarbonyl and phenylamino groups, which impart distinct chemical properties and reactivity.

Properties

CAS No.

739-61-7

Molecular Formula

C19H16NPS

Molecular Weight

321.4 g/mol

IUPAC Name

1-diphenylphosphanyl-N-phenylmethanethioamide

InChI

InChI=1S/C19H16NPS/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,22)

InChI Key

LFSOYVGHUJONAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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